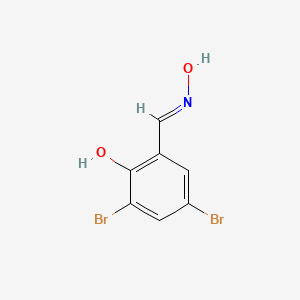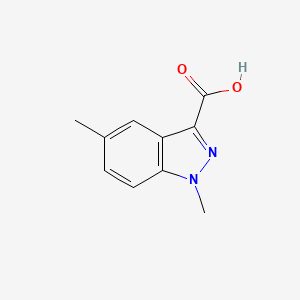
1,5-Dimethyl-1H-indazole-3-carboxylic acid
Overview
Description
“1,5-Dimethyl-1H-indazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1033693-06-9. It has a linear formula of C10 H10 N2 O2 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of indazole derivatives has been a topic of interest in recent years. A variety of strategies have been developed, including transition metal-catalyzed reactions and reductive cyclization reactions . Direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates to the corresponding 1H-indazole-3-carboxylic acid derivatives under the action of diazotization reagents has been reported .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C10H10N2O2/c1-6-3-4-8-7(5-6)9(10(13)14)11-12(8)2/h3-5H,1-2H3,(H,13,14) .
Physical and Chemical Properties Analysis
“this compound” is a solid substance at room temperature . It has a molecular weight of 190.2 .
Scientific Research Applications
Chemical Synthesis and Derivatives
1,5-Dimethyl-1H-indazole-3-carboxylic acid and its derivatives are used in various chemical syntheses. Schmidt et al. (2006) explored the use of 1,2-dimethylindazolium-3-carboxylates, derivatives of indazole alkaloids, in the production of N-heterocyclic carbenes of indazole. These derivatives can be prepared from 1H-indazol-3-carboxylic acid and have applications in the synthesis of pseudo-cross-conjugated mesomeric betaines (Schmidt et al., 2006).
Bioactivity and Antispermatogenic Agents
Some derivatives of 1H-indazole-3-carboxylic acid, such as 1-halobenzyl-1H-indazole-3-carboxylic acids, have been studied for their bioactivity. Corsi and Palazzo (1976) synthesized halogenated derivatives and found them to exhibit potent antispermatogenic activity (Corsi & Palazzo, 1976).
Crystal Structure Analysis
Research has been conducted to understand the crystal structure of indazole derivatives. Hu Yong-zhou (2008) studied the crystal structure of 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid, which provided insights into its polymorphic forms and potential bioactivity (Hu Yong-zhou, 2008).
Enthalpy of Formation Studies
Orozco-Guareño et al. (2019) investigated the molar standard enthalpy of formation of 1H-indazole-3-carboxylic acid and other indazoles, providing valuable data for understanding their energetic and structural properties (Orozco-Guareño et al., 2019).
Polymorphism and Supramolecular Structure
Studies on the supramolecular structure of NH-indazoles, including derivatives of 1H-indazole-3-carboxylic acid, have been conducted. Teichert et al. (2007) analyzed the effect of fluorination on the supramolecular structure of these compounds, revealing insights into their crystallographic properties (Teichert et al., 2007).
Novel Derivative Synthesis
Reddy et al. (2013) synthesized novel oxazole derivatives from 1-methyl-1H-Indazole 3-carboxylic acid, showcasing the chemical versatility of indazole derivatives in creating new compounds with potential applications in various fields (Reddy et al., 2013).
Quantum Mechanical Studies
A quantum mechanical study by Schmidt et al. (2009) focused on indazolium-3-carboxylate and its decarboxylation product, providing insights into the chemical behavior and structural changes of these molecules (Schmidt et al., 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Indazole derivatives, a class of compounds to which 1,5-dimethyl-1h-indazole-3-carboxylic acid belongs, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that indazole derivatives interact with their targets and cause changes that result in their biological activity .
Biochemical Pathways
Indazole derivatives are known to possess various biological activities, suggesting they may affect multiple pathways .
Result of Action
Indazole derivatives are known to possess various biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
1,5-Dimethyl-1H-indazole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways . For instance, it interacts with enzymes involved in cell signaling pathways, potentially affecting the phosphorylation states of various proteins. Additionally, this compound can bind to specific receptors on cell membranes, influencing cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cells are multifaceted. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can affect the activity of transcription factors, leading to changes in gene expression profiles. Furthermore, this compound has been shown to impact cellular metabolism by altering the activity of key metabolic enzymes . These changes can result in variations in cellular energy production and overall metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, this compound has been shown to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation of the compound . In in vitro and in vivo studies, long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to exert beneficial effects, such as modulation of cell signaling pathways and enhancement of metabolic activity . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism . For example, this compound can influence the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in metabolite levels and metabolic flux . Additionally, this compound can affect the synthesis and degradation of various biomolecules, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . The localization and accumulation of this compound can be influenced by these interactions, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, this compound may be localized to the mitochondria, where it can influence metabolic processes and energy production . The precise localization of this compound can determine its functional impact on cellular activities .
Properties
IUPAC Name |
1,5-dimethylindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-8-7(5-6)9(10(13)14)11-12(8)2/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBAJBKNPZUTIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1437419.png)
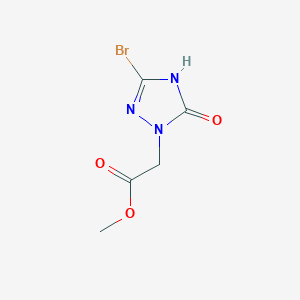
![Methyl (5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B1437423.png)
![N-butyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B1437425.png)
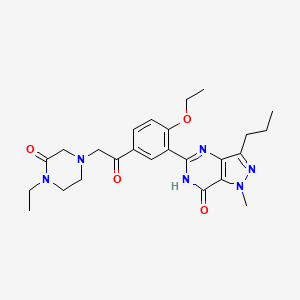
![1-isobutyl-4-methyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B1437430.png)
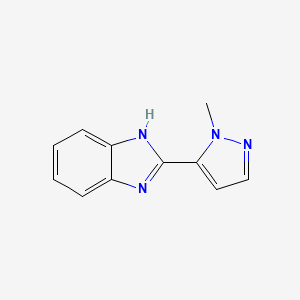
![4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1437433.png)
![Ethyl 5-hydroxy-5-(trifluoromethyl)-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate](/img/structure/B1437435.png)
![7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1437436.png)

![3-[2-Oxo-2-(4-piperidin-1-yl-phenyl)-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B1437438.png)
